Methyl 6-hydroxy-5-iodonicotinate
Overview
Description
Methyl 6-hydroxy-5-iodonicotinate: is an organic compound with the molecular formula C₇H₆INO₃ and a molecular weight of 279.03 g/mol . It is also known by its IUPAC name, methyl 6-hydroxy-5-iodopyridine-3-carboxylate . This compound is a derivative of nicotinic acid and contains both hydroxyl and iodine functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-hydroxy-5-iodonicotinate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 6-hydroxy-3-pyridinecarboxylate using iodine and a suitable oxidizing agent . The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxy-5-iodonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed:
Oxidation: Methyl 6-oxo-5-iodonicotinate.
Reduction: Methyl 6-hydroxy-5-hydroxy-nicotinate.
Substitution: Methyl 6-hydroxy-5-azidonicotinate.
Scientific Research Applications
Methyl 6-hydroxy-5-iodonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-5-iodonicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compounds derived from this compound .
Comparison with Similar Compounds
- Methyl 6-hydroxy-3-iodonicotinate
- Methyl 5-hydroxy-6-iodonicotinate
- Methyl 6-hydroxy-5-bromonicotinate
Comparison: Methyl 6-hydroxy-5-iodonicotinate is unique due to the specific positioning of the hydroxyl and iodine groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the iodine atom at the 5-position allows for specific substitution reactions that are not possible with bromine or chlorine analogs .
Properties
IUPAC Name |
methyl 5-iodo-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGAGXUKDZFFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594696 | |
Record name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-46-9 | |
Record name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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